molecular formula C8H11O3P B1581931 (2-Phenylethyl)phosphonic acid CAS No. 4672-30-4

(2-Phenylethyl)phosphonic acid

Cat. No.: B1581931
CAS No.: 4672-30-4
M. Wt: 186.14 g/mol
InChI Key: BFDYSJCMAFSRDH-UHFFFAOYSA-N
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Description

(2-Phenylethyl)phosphonic acid is an organic compound with the molecular formula C8H11O3P. It is a member of the phosphonic acid family, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its high purity and is used in various scientific and industrial applications .

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethyl)phosphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids. These products have diverse applications in different fields .

Scientific Research Applications

(2-Phenylethyl)phosphonic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Phenylethyl)phosphonic acid include other phosphonic acids such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a phenylethyl group. This structural feature imparts specific properties, such as enhanced binding affinity to certain molecular targets and improved solubility in organic solvents. These characteristics make it particularly useful in specialized applications where other phosphonic acids may not be as effective .

Properties

IUPAC Name

2-phenylethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDYSJCMAFSRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196930
Record name (2-Phenylethyl)phosphonic acid
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Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4672-30-4
Record name Phenylethanephosphonic acid
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Record name (2-Phenylethyl)phosphonic acid
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Record name 4672-30-4
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Record name (2-Phenylethyl)phosphonic acid
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Record name (2-phenylethyl)phosphonic acid
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Record name (2-PHENYLETHYL)PHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of (1-Amino-2-phenylethyl)phosphonic acid (APEP) in plants?

A1: APEP acts as a potent inhibitor of the enzyme phenylalanine ammonia-lyase (PAL) in various plants. [, ] PAL is a key enzyme in the phenylpropanoid pathway, responsible for the biosynthesis of various phenolic compounds, including lignin and some phytoalexins. [, ] By inhibiting PAL, APEP disrupts the production of these compounds, ultimately affecting plant growth and defense mechanisms. [, ]

Q2: How does the stereochemistry of APEP affect its inhibitory activity on phenylalanine ammonia-lyase (PAL)?

A2: Studies show that the (R)-enantiomer of APEP exhibits significantly stronger inhibition of PAL compared to the (S)-enantiomer. [] For instance, (R)-APEP demonstrates a Ki value of 1.5 μM for buckwheat PAL, while the Ki value for (S)-APEP is 11.6 μM. [] This difference highlights the stereospecificity of PAL's active site and its interaction with APEP.

Q3: How does APEP impact the interaction between soybean and pathogens like Phytophthora megasperma f.sp. glycinea?

A3: APEP application can influence the defense response of soybean against pathogens. [, ] By inhibiting PAL and consequently reducing phytoalexin production, APEP can potentially affect the plant's resistance mechanisms against infection. [, ] This effect has been observed in interactions with Phytophthora megasperma f.sp. glycinea, where APEP treatment influenced the accumulation of the phytoalexin glyceollin and altered the expression of resistance. [, ]

Q4: Can APEP affect the symbiotic relationship between soybean and Bradyrhizobium japonicum?

A4: Research suggests that APEP can interfere with the early stages of nodule formation in the symbiotic relationship between soybean and Bradyrhizobium japonicum. [] When applied during the initial 20 hours of the interaction, APEP, at concentrations that didn't inhibit plant or bacterial growth, significantly reduced the number of nodules formed. [] This observation suggests that PAL activity and, by extension, the phenylpropanoid pathway, play a crucial role in the early signaling events leading to successful nodulation.

Q5: Does (1-Amino-2-phenylethyl)phosphonic acid (APEP) affect protein synthesis in a similar manner to its inhibition of PAL?

A5: While APEP effectively inhibits PAL, research indicates that it does not significantly inhibit phenylalanine-tRNA synthetases (PRSs), the enzymes responsible for attaching phenylalanine to its corresponding tRNA during protein synthesis. [] This selectivity makes APEP a valuable tool for specifically studying the phenylpropanoid pathway and its downstream effects without directly interfering with general protein synthesis.

Q6: How does (1-Amino-2-phenylethyl)phosphonic acid interact with Carboxypeptidase A?

A6: (S)-(+)-(1-Amino-2-phenylethyl)phosphonic acid acts as an inhibitor of Carboxypeptidase A. [, ] X-ray diffraction studies reveal that the phosphonate group of the inhibitor binds to the zinc ion in the enzyme's active site. [] This binding occurs in a monodentate fashion, with additional interactions from Arg127 and Glu270 residues stabilizing the complex. [] Interestingly, the inhibitor exhibits two possible binding orientations within the active site. []

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